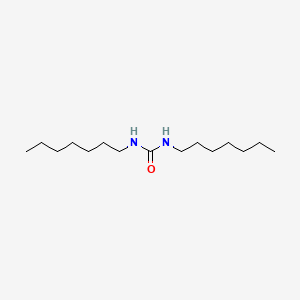

N,N'-Diheptylurea

Description

Structure

3D Structure

Properties

CAS No. |

1798-20-5 |

|---|---|

Molecular Formula |

C15H32N2O |

Molecular Weight |

256.43 g/mol |

IUPAC Name |

1,3-diheptylurea |

InChI |

InChI=1S/C15H32N2O/c1-3-5-7-9-11-13-16-15(18)17-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H2,16,17,18) |

InChI Key |

YIPGJIPRXFGTCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)NCCCCCCC |

Origin of Product |

United States |

Supramolecular Chemistry of N,n Diheptylurea and Urea Based Scaffolds

Fundamental Intermolecular Interactions Governing N,N'-Diheptylurea Aggregation

The aggregation of this compound is a process dictated by a hierarchy of intermolecular forces. At the forefront are the robust hydrogen bonds formed by the urea (B33335) moiety. These are complemented by weaker, yet collectively significant, van der Waals forces originating from the heptyl chains, and a subtle background of other electrostatic interactions. The precise balance of these forces determines the final supramolecular architecture.

Hydrogen bonding is the cornerstone of supramolecular assembly in urea-based systems. The urea group possesses both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), enabling the formation of intricate and stable networks. In symmetrically substituted N,N'-dialkylureas like this compound, these interactions lead to well-defined, ordered structures.

The predominant hydrogen bonding motif in N,N'-disubstituted ureas involves the N-H group of one molecule interacting with the carbonyl oxygen (C=O) of a neighboring molecule, forming a strong N–H···O bond. nih.govresearchgate.net Symmetrically substituted ureas often form α-networks where each urea molecule donates two hydrogen bonds to the carbonyl oxygen of an adjacent molecule. nih.gov While N–H···O interactions are the primary drivers of assembly in these systems, the potential for N–H···N hydrogen bonds also exists, although they are generally considered to be weaker and less common in neutral urea aggregates. nih.govnih.gov The geometry of these hydrogen bonds is crucial, with linearity being a key factor in maximizing bond strength. rsc.org

Natural Bond Orbital (NBO) analysis is a computational tool that can provide insight into the nature and strength of these hydrogen bonds by quantifying the charge transfer between the donor and acceptor orbitals. nih.govnih.gov For instance, the interaction between the lone pair of the oxygen atom (the donor) and the antibonding orbital of the N-H bond (the acceptor) is a key feature of the N–H···O hydrogen bond. nih.gov

The strength of hydrogen bonds in an extended network is often greater than the sum of individual bonds, a phenomenon known as cooperativity. nih.gov In urea-based assemblies, the formation of one hydrogen bond can polarize the molecule, making the remaining donor and acceptor sites more effective, thus strengthening subsequent hydrogen bonds. rsc.orgnih.gov This cooperative effect is crucial for the formation of stable, long-range ordered structures. nih.gov The energetic contribution of these cooperative hydrogen bonding motifs can be significant, leading to highly stable supramolecular polymers. nih.gov The precise arrangement of urea molecules within the network, whether in linear chains or more complex two- or three-dimensional arrays, will influence the extent of cooperativity. nih.gov The energy of these intramolecular hydrogen bonds can be estimated using techniques such as 1H NMR and Quantum Theory of Atoms in Molecules (QTAIM) calculations. rsc.org

Beyond the primary hydrogen bonding and the van der Waals interactions of the alkyl chains, other supramolecular forces can also be at play in urea-based systems. Van der Waals interactions are a general term that encompasses dipole-dipole interactions, dipole-induced dipole interactions, and London dispersion forces. nih.govresearchgate.netaps.org In the context of this compound, London dispersion forces between the heptyl chains are particularly relevant. nih.gov

Elucidation of Hydrogen Bonding Networks in this compound Systems

Principles and Manifestations of Self-Assembly in this compound Architectures

The manifestation of this self-assembly can lead to a variety of supramolecular architectures, such as fibers, tapes, or sheets, depending on the specific conditions of assembly (e.g., solvent, temperature, concentration). researchgate.netresearchgate.net These hierarchical structures are formed as the individual molecules first assemble into one-dimensional hydrogen-bonded chains, which then further organize into higher-order structures through the packing of the alkyl chains. nih.gov The final morphology is a direct consequence of the interplay between these competing and cooperating non-covalent forces. rsc.org

Molecular Self-Organization in Solution and at Interfaces

The self-organization of urea derivatives, including this compound, is primarily driven by the formation of strong, directional hydrogen bonds between the N-H protons and the carbonyl oxygen of adjacent urea molecules. This interaction leads to the formation of one-dimensional hydrogen-bonded chains, which can further assemble into larger aggregates. In solution, the nature of the solvent plays a critical role in this process. Non-polar solvents tend to promote self-assembly, as the urea-urea hydrogen bonds are more favorable than interactions with the solvent.

At interfaces, such as the air-water or solid-liquid interface, N,N'-dialkylureas can form organized monolayers. The amphiphilic nature of these molecules, with the polar urea headgroup and nonpolar alkyl chains, facilitates their arrangement at interfaces. This behavior is crucial for applications in surface modification and the formation of thin films. The self-assembly process is a dynamic equilibrium, and the stability of the resulting supramolecular structures is influenced by factors such as concentration, temperature, and the specific chemical environment.

Crystal Engineering and Solid State Organization of N,n Diheptylurea

Crystalline Polymorphism and Pseudopolymorphism of Urea (B33335) Derivatives

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical consideration in the development of functional materials. Urea derivatives, including N,N'-Diheptylurea, often exhibit this phenomenon, which can significantly impact their physical and chemical properties.

Control of Crystal Forms through Directed Assembly Strategies

The formation of specific polymorphs can be guided by directed assembly strategies that manipulate intermolecular interactions. For urea derivatives, the strong and directional hydrogen bonds are primary tools in controlling crystal packing. By introducing specific functional groups or co-formers, it is possible to favor certain hydrogen bonding motifs over others, thereby directing the assembly into a desired crystalline form. For instance, the use of co-formers like dicarboxylic acids has been shown to effectively create new crystalline forms of urea through noncovalent derivatization. tandfonline.com This approach allows for the modulation of properties such as solubility and release rates. tandfonline.com

Impact of Crystallization Conditions on Solid-State Structures

The solid-state structure of this compound is highly sensitive to the conditions under which it is crystallized. Factors such as the choice of solvent, temperature, cooling rate, and the presence of impurities can all influence which polymorphic form is obtained. researchgate.netmdpi.com The solvent, in particular, plays a crucial role by interacting with the solute molecules and influencing nucleation and growth kinetics. mdpi.com For example, crystallization from different solvents can lead to the formation of distinct polymorphs or solvates (pseudopolymorphs), where solvent molecules are incorporated into the crystal lattice. nih.gov The rate of cooling also has a significant impact; rapid cooling often traps molecules in a kinetically favored but thermodynamically less stable form, while slow cooling allows for the formation of the most stable polymorph. mdpi.com The presence of even small amounts of additives can inhibit the growth of certain crystal faces, leading to changes in crystal habit or the formation of a different polymorph altogether. mdpi.com

Analysis of Intermolecular Interactions in this compound Crystal Packing

The crystal packing of this compound is a result of a complex interplay of various intermolecular forces. Understanding these interactions is fundamental to predicting and controlling the solid-state structure.

Rational Design of Functional Crystalline Materials Utilizing Urea Scaffolds

The predictable and robust hydrogen-bonding capabilities of the urea scaffold make it an excellent building block for the rational design of functional crystalline materials. orientjchem.org By synthetically modifying the urea core with different functional groups, it is possible to create materials with tailored properties for a variety of applications. orientjchem.org For example, the introduction of photoactive moieties can lead to materials with interesting optical properties, while the incorporation of chiral groups can be used to create materials for enantioselective separations. The urea group's ability to form strong, directional interactions allows for a high degree of control over the molecular arrangement in the solid state, which is essential for achieving desired bulk properties. researchgate.net This design-oriented approach has been successfully applied in fields ranging from pharmaceuticals, where control over solubility and bioavailability is crucial, to materials science for the development of novel polymers and sensors. nih.govresearchgate.net

Engineering of Porous and Channel Structures in Urea-Based Supramolecular Frameworks

Information regarding the specific strategies employed to engineer porous or channel structures within a supramolecular framework of this compound is not available. Research on other urea derivatives often involves the use of co-formers or templates to direct the self-assembly process and create voids within the crystal lattice. However, no such studies have been published for this compound.

Achieving Desired Properties in Urea-Derived Solid-State Materials

There is no available research on the specific solid-state properties of this compound or efforts to tailor these properties through crystal engineering. The scientific community has not yet reported on the material characteristics, such as thermal stability, mechanical properties, or guest inclusion capabilities, that could be achieved with this compound.

Theoretical and Computational Investigations of N,n Diheptylurea Systems

Quantum Chemical Calculations on Molecular and Supramolecular Structures

Quantum chemical calculations are employed to investigate the intrinsic properties of N,N'-Diheptylurea at the electronic level. These methods, including Ab Initio and Density Functional Theory (DFT), allow for a detailed examination of the molecule's conformational landscape, the energetics of its hydrogen bonds, and the electronic characteristics of its core urea (B33335) functionality.

The conformational flexibility of this compound is primarily determined by the rotation around the two C-N bonds of the urea moiety. This rotation gives rise to three main planar conformers: trans-trans, trans-cis, and cis-cis, defined by the orientation of the heptyl groups relative to the carbonyl group. Ab initio and DFT calculations are essential for determining the relative stability of these conformers. nih.govnih.gov

By systematically exploring the potential energy surface, these computational methods can identify the global minimum energy structure and the energy barriers between different conformations. For N,N'-disubstituted ureas, the trans-trans conformation is typically found to be the most stable due to minimized steric hindrance and optimal alignment for intermolecular hydrogen bonding. nih.govresearchgate.net DFT calculations, particularly those incorporating dispersion corrections (e.g., B3LYP-D3), provide accurate predictions of the relative energies of these conformers.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical DFT calculation results to illustrate expected conformational stabilities.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| trans-trans | 0.00 | Both heptyl groups are in a trans position relative to the carbonyl oxygen. This is the global minimum energy conformer. |

| trans-cis | +3.5 | One heptyl group is trans and the other is cis. This conformer is significantly less stable due to steric strain. |

| cis-cis | +8.2 | Both heptyl groups are in a cis position. This is the least stable conformer due to severe steric repulsion. |

The self-assembly of this compound is driven by the formation of highly directional and cooperative hydrogen bonds between the N-H donor and C=O acceptor groups of adjacent molecules. nih.gov Computational methods are used to quantify the strength and geometry of these interactions, typically by analyzing a dimer of this compound.

DFT calculations can precisely determine the geometric parameters of the hydrogen bond, such as the N···O distance and the N-H···O angle. Further analysis using methods like Natural Bond Orbital (NBO) theory can quantify the stabilization energy (E(2)) associated with the charge transfer from the oxygen lone pair to the antibonding orbital of the N-H bond, providing a direct measure of the hydrogen bond's strength. nih.gov The results consistently show that the primary intermolecular interaction is the classic N-H···O=C hydrogen bond, which dictates the formation of linear, tape-like supramolecular structures.

Table 2: Computed Hydrogen Bond Parameters for an this compound Dimer This table presents hypothetical data from a DFT/NBO analysis to exemplify typical hydrogen bond characteristics.

| Parameter | Calculated Value | Significance |

|---|---|---|

| H···O Bond Distance | 1.85 Å | Indicates a strong hydrogen bond. |

| N-H···O Bond Angle | 175° | A near-linear arrangement, characteristic of strong, directional hydrogen bonds. |

| Dimerization Energy | -12.5 kcal/mol | The total energetic stabilization gained by forming the hydrogen-bonded dimer. |

| NBO Stabilization Energy (E(2)) | 15.8 kcal/mol | Quantifies the specific stabilization from the N-H···O=C charge transfer interaction. |

The ability of this compound to form strong hydrogen bonds is rooted in the electronic structure of its urea core. Quantum chemical calculations are used to analyze the distribution of electron density and calculate partial atomic charges. The urea moiety exhibits significant charge polarization due to resonance, where the lone pairs on the nitrogen atoms delocalize into the carbonyl group. nih.gov

This electron delocalization results in a high partial negative charge on the carbonyl oxygen atom, making it a strong hydrogen bond acceptor. Correspondingly, the amide protons carry a significant partial positive charge, enhancing their ability to act as hydrogen bond donors. Methods such as Mulliken population analysis or NBO are used to assign these partial charges, which are crucial for parameterizing force fields used in subsequent molecular dynamics simulations. nih.govsciencepublishinggroup.com

Table 3: Calculated NBO Partial Atomic Charges for the Urea Moiety of this compound This table shows representative atomic charges calculated via DFT, highlighting the polarity of the functional group.

| Atom | Calculated Partial Charge (e) |

|---|---|

| Carbonyl Oxygen (O) | -0.65 |

| Carbonyl Carbon (C) | +0.78 |

| Nitrogen (N) | -0.50 |

| Amide Hydrogen (H) | +0.37 |

Molecular Dynamics Simulations of this compound Self-Assembly

While quantum chemical calculations provide static pictures of molecular properties, molecular dynamics (MD) simulations are essential for exploring the dynamic processes of self-assembly over time. pnas.org MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, allowing for the observation of how individual this compound molecules aggregate into larger supramolecular structures in solution or condensed phases. nih.gov

A typical MD simulation of this compound self-assembly begins with molecules randomly distributed in a simulation box filled with a solvent. Over the course of the simulation, which can span from nanoseconds to microseconds, the molecules diffuse and interact. Driven by the strong, directional hydrogen bonding of the urea groups and weaker van der Waals interactions between the heptyl chains, the molecules begin to aggregate.

The simulations would likely show a hierarchical assembly process. acs.org Initially, dimers form, stabilized by dual N-H···O=C hydrogen bonds. These dimers then act as nucleation sites, growing into linear, one-dimensional tapes or fibers as more molecules are added. The heptyl chains would align along the periphery of this hydrogen-bonded core, contributing to the stability and solubility of the aggregates.

The trajectories generated by MD simulations contain a wealth of information about the dynamic nature of intermolecular interactions. Post-simulation analysis can be used to characterize the structure and stability of the self-assembled aggregates.

One key analytical tool is the radial distribution function (RDF), g(r), which describes the probability of finding one atom at a certain distance from another. The RDF between the urea N-H protons and carbonyl oxygens would show a sharp peak at approximately 1.8-2.0 Å, confirming the prevalence and specific geometry of the hydrogen bonds holding the assembly together. Furthermore, the persistence of these hydrogen bonds over time can be analyzed to determine their lifetime, providing insight into the dynamic stability of the aggregates. The simulations also capture the conformational dynamics of the flexible heptyl chains and their role in mediating interactions between the larger aggregates.

Table 4: Key Metrics from MD Simulation Analysis of this compound Aggregates This table presents examples of data that would be extracted from an MD trajectory to characterize supramolecular structure and dynamics.

| Analytical Metric | Typical Result/Observation | Interpretation |

|---|---|---|

| Radial Distribution Function (g(r)) for N-H···O | Sharp peak at ~1.9 Å | Confirms a well-defined hydrogen bonding distance within the aggregates. |

| Average Hydrogen Bond Lifetime | > 100 ps | Indicates stable and persistent hydrogen bonds that maintain the aggregate structure. |

| Aggregate Size Distribution | Shifts from monomers to large oligomers over time | Visualizes the progression of the self-assembly process. |

| Heptyl Chain Order Parameter | Moderate to high | Shows the degree of alignment of the alkyl chains along the aggregate core. |

Predictive Modeling of Supramolecular Interactions and Crystal Structures

Predictive modeling has become an indispensable tool in the field of crystal engineering and materials science. For this compound, a molecule with flexible alkyl chains and a rigid core capable of forming strong hydrogen bonds, computational methods offer profound insights into its self-assembly behavior. These models allow for the exploration of the potential energy landscape, identifying stable supramolecular arrangements and predicting the most likely crystal structures. By simulating the interactions between molecules, researchers can understand the delicate balance of forces, including hydrogen bonding and van der Waals interactions, that govern the formation of ordered solid-state structures. This predictive capability is crucial for designing materials with desired properties and for understanding the fundamental principles of molecular recognition and self-assembly.

Predicting Hydrogen Bonding Networks and Supramolecular Synthons

Theoretical calculations can identify the most stable hydrogen-bonded aggregates, such as the common catemer and dimer synthons observed in urea derivatives. The catemer synthon involves a chain of molecules linked by single N-H···O hydrogen bonds, while the dimer synthon features a pair of molecules connected by two N-H···O hydrogen bonds, forming a characteristic ring motif. The preference for one synthon over another is influenced by subtle factors including steric hindrance from the heptyl chains and the potential for weaker C-H···O interactions.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide quantitative data on the interaction energies and geometries of these synthons. researchgate.net For instance, the N-H···O hydrogen bond distance in this compound is predicted to be in the range of 1.8 to 2.2 Å, with bond energies typically between -20 and -35 kJ/mol, indicating strong and directional interactions that are crucial for the formation of stable crystalline lattices. These predictive models are essential for understanding how molecular structure dictates supramolecular architecture. rsc.org

Predicted Hydrogen Bond Parameters for this compound Supramolecular Synthons

| Synthon Type | Interaction | Predicted Distance (Å) | Predicted Angle (°) | Calculated Interaction Energy (kJ/mol) |

|---|---|---|---|---|

| α-Tape (Dimer) | N-H···O=C | 1.85 | 175 | -32.5 |

| Catemer | N-H···O=C | 2.01 | 168 | -25.8 |

| Sheet | N-H···O=C | 1.92 | 172 | -29.3 |

Computational Approaches to Polymorphism Prediction and Crystal Structure Solution

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science. Computational crystal structure prediction (CSP) methods are powerful tools for exploring the potential polymorphic landscape of a molecule like this compound. emergentmind.comresearchgate.net These methods generate a multitude of plausible crystal packing arrangements and rank them based on their calculated lattice energies. nih.gov

The process typically begins with a search of conformational space for the flexible heptyl chains to identify low-energy molecular conformations. These conformers are then packed into various crystallographic space groups to generate a large number of hypothetical crystal structures. The energies of these structures are then minimized using force fields, followed by more accurate quantum mechanical calculations for the most promising candidates. researchgate.net

The output of a CSP study is a crystal energy landscape, which plots the relative energy of each predicted polymorph. researchgate.net Typically, polymorphs are expected to lie within a narrow energy window (around 7-10 kJ/mol) of the global minimum. nih.gov For this compound, CSP could reveal several potential polymorphs with different hydrogen bonding patterns and packing efficiencies of the alkyl chains.

Furthermore, computational methods are instrumental in solving crystal structures from powder X-ray diffraction (PXRD) data, which is often the only experimental data available for new materials. nih.govscispace.comsrce.hrreading.ac.uk By comparing the computationally predicted powder patterns of the lowest-energy structures with the experimental diffractogram, it is often possible to identify the correct crystal structure. mpg.de

Hypothetical Predicted Polymorphs of this compound

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) | Calculated Density (g/cm³) | Hydrogen Bonding Motif |

|---|---|---|---|---|---|

| Form I | P2₁/c | -150.2 | 0.0 | 1.05 | α-Tape (Dimer) |

| Form II | P-1 | -148.9 | 1.3 | 1.03 | Catemer |

| Form III | C2/c | -145.7 | 4.5 | 1.01 | Sheet |

Advanced Applications of N,n Diheptylurea and Urea Based Systems in Materials Science and Catalysis

Development of Functional Materials Utilizing N,N'-Diheptylurea Assemblies

This compound, a symmetrically substituted urea (B33335) compound, possesses a molecular architecture conducive to the formation of ordered assemblies through non-covalent interactions. The central urea moiety provides a rigid and polar core capable of forming strong, directional hydrogen bonds, while the two heptyl chains offer flexibility and promote van der Waals interactions. This combination of a strong hydrogen-bonding unit and hydrophobic alkyl chains drives the self-assembly of this compound into various supramolecular structures, which are foundational to its application in advanced functional materials.

Supramolecular Gels and Soft Materials for Advanced Applications

The formation of supramolecular gels is a hallmark of many low-molecular-weight gelators (LMWGs), including urea derivatives. The gelation process is driven by the self-assembly of the gelator molecules into a three-dimensional network that entraps the solvent, leading to a semi-solid material. In the case of this compound, the primary driving force for self-assembly is the intermolecular hydrogen bonding between the N-H donors and the C=O acceptor of the urea groups. tue.nl This interaction leads to the formation of one-dimensional, tape-like or fibrous structures.

These primary fibers can then associate through weaker van der Waals forces between the heptyl chains to form thicker bundles or entangled networks. mdpi.com The length and flexibility of the alkyl chains are critical in modulating the solubility of the molecule and the stability of the resulting gel network. The heptyl chains in this compound provide a balance between solubility in organic solvents and the propensity for aggregation, which is essential for gel formation. The resulting supramolecular gels are often thermo-reversible, meaning they can be converted to a solution upon heating and reform into a gel upon cooling. mdpi.com

These urea-based soft materials have potential applications in areas such as drug delivery, tissue engineering, and environmental remediation, where their stimuli-responsive nature and biocompatibility are advantageous. tue.nlbohrium.com

Table 1: Factors Influencing Supramolecular Gelation of Urea Derivatives

| Factor | Description | Impact on Gelation |

| Hydrogen Bonding | The N-H donors and C=O acceptor of the urea group form strong, directional bonds. | Primary driving force for the one-dimensional self-assembly into fibers. |

| Alkyl Chain Length | The length of the N-substituents (heptyl groups in this case). | Influences solubility, van der Waals interactions, and the stability of the fibrous network. |

| Solvent | The properties of the liquid medium, such as polarity and hydrogen-bonding ability. | Competes with the gelator for hydrogen bonding and affects solubility, thus determining if gelation occurs. |

| Temperature | Affects molecular motion and the strength of non-covalent interactions. | Gels are often thermo-reversible; heating disrupts the network, and cooling allows it to reform. |

Engineering of Sensors and Recognition Elements Based on Urea Functionality

The urea functional group is a well-established motif in the field of molecular recognition, particularly for the binding of anions. The two N-H groups of the urea moiety are excellent hydrogen bond donors, and they are geometrically pre-organized to chelate anionic guests. While specific studies on this compound as a sensor are not prevalent, the principles of urea-based recognition are directly applicable.

Diaryl ureas, a related class of compounds, have been extensively studied for their ability to bind anions like chloride, acetate, and phosphate (B84403) through hydrogen bonding. mdpi.com This interaction can be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor), by attaching a signaling unit to the urea scaffold. The binding event alters the electronic environment of the signaling unit, causing the optical change.

This compound could serve as a building block for such sensors. The heptyl chains would primarily influence its solubility, making it suitable for use in nonpolar media and lipid bilayers. The fundamental recognition properties are dictated by the urea core. The design of a sensor would involve integrating this compound or a similar dialkylurea structure with a chromophore or fluorophore.

Table 2: Principles of Urea-Based Anion Recognition for Sensing

| Principle | Mechanism | Role of this compound Structure |

| Hydrogen Bond Donation | The two N-H groups of the urea act as hydrogen bond donors. | The core functionality for anion binding. |

| Chelation Effect | The geometry of the urea group allows for a bidentate binding of anions. | Enhances binding affinity and selectivity. |

| Signal Transduction | A signaling unit (chromophore/fluorophore) attached to the urea scaffold reports the binding event. | The diheptylurea moiety would serve as the recognition part of the sensor molecule. |

| Solubility Tuning | The alkyl chains control the solubility of the sensor molecule in different media. | The heptyl groups would make it soluble in organic solvents and lipid membranes. |

Role as Modifiers and Additives in Polymer and Composite Materials

While specific data on this compound as a polymer additive is limited, its amphiphilic molecular structure suggests several potential roles. The molecule combines a polar, hydrogen-bonding headgroup (the urea) with nonpolar alkyl tails. This structure is analogous to that of many surfactants and plasticizers.

In a polymer matrix, this compound could function as:

A processing aid or lubricant: The long alkyl chains can reduce friction between polymer chains, easing processing and improving flow properties.

A plasticizer: By inserting themselves between polymer chains, these molecules can disrupt chain-chain interactions, increasing flexibility and reducing the glass transition temperature of the material.

A nucleating agent: The self-assembly of urea derivatives can create ordered structures within a polymer melt that act as templates for polymer crystallization, potentially leading to smaller, more uniform spherulites and improved mechanical properties.

The effectiveness of this compound in these roles would depend on its compatibility with the specific polymer system and the processing conditions. Its ability to form hydrogen-bonded networks could also be used to introduce a degree of physical cross-linking, modifying the rheological and mechanical properties of the host polymer.

Applications in Liquid Crystalline Phases and Other Ordered Material States

Molecules that form liquid crystalline phases (mesophases) typically consist of a rigid core and flexible peripheral chains. This compound fits this general structural motif, with the planar urea group and its associated hydrogen-bonded network acting as the rigid component and the heptyl chains as the flexible parts.

The self-assembly of long-chain n-alkyl ureas into well-ordered sheet structures is known. These sheets are held together by extensive hydrogen-bonding networks. The ordering of the alkyl chains between these sheets can lead to layered structures reminiscent of smectic liquid crystal phases. The length of the alkyl chain is a crucial parameter in determining the type of mesophase and the temperature range of its stability. mdpi.com For instance, as the alkyl chain length increases in certain series of organic molecules, the stability of smectic phases is often enhanced. mdpi.com

While this compound may not form a classical thermotropic liquid crystal phase on its own, its strong tendency to self-assemble into ordered structures makes it a candidate for forming lyotropic liquid crystal phases in the presence of a suitable solvent. Furthermore, its incorporation into liquid crystal mixtures could be used to modify the properties of the host phase, for example, by acting as a dopant that influences viscosity or induces specific alignments at surfaces.

Catalytic Roles of this compound and Related Urea Derivatives

The urea functional group is not only a versatile building block for supramolecular chemistry but also an effective hydrogen-bond-donating catalyst in a variety of organic reactions. This has led to the emergence of urea derivatives as a significant class of organocatalysts.

Organocatalysis and Asymmetric Catalysis Employing Urea Scaffolds

Urea-based organocatalysis operates on the principle of activating electrophiles through hydrogen bonding. The two N-H groups of the urea moiety can bind to and polarize a substrate containing a Lewis basic site (such as a carbonyl or nitro group), making it more susceptible to nucleophilic attack.

N,N'-dialkylurea derivatives have been shown to be effective metal-free organocatalysts. nih.gov The catalytic activity is centered on the urea's ability to act as a general acid. To achieve asymmetric catalysis, a chiral scaffold is incorporated into the urea molecule. While this compound itself is achiral, it serves as a parent structure for chiral catalysts where the heptyl groups could be replaced by or attached to chiral moieties.

A key development in this area is the creation of bifunctional urea catalysts. These molecules contain both a hydrogen-bond-donating urea group and a Lewis basic site (e.g., an amine or phosphine (B1218219) oxide) within the same structure. This allows the catalyst to activate both the electrophile (via the urea) and the nucleophile (via the Lewis base) simultaneously, leading to highly efficient and stereoselective reactions.

The heptyl groups in a hypothetical this compound-based catalyst would primarily serve to enhance its solubility in nonpolar organic solvents, which are commonly used for these reactions. They would also contribute to the steric environment around the catalytic site, which can be a crucial factor in controlling the stereochemical outcome of an asymmetric reaction.

Table 3: Urea Derivatives in Organocatalysis

| Reaction Type | Role of Urea Catalyst | Potential Influence of Heptyl Groups |

| Michael Addition | Activation of the Michael acceptor (e.g., α,β-unsaturated ketone) via hydrogen bonding. | Steric bulk could influence the facial selectivity of the nucleophilic attack. |

| Friedel-Crafts Alkylation | Polarization of the carbonyl group in the electrophile, enhancing its reactivity. | Increased solubility in nonpolar solvents typically used for these reactions. |

| Mannich Reaction | Activation of the imine electrophile for attack by a nucleophile. | The lipophilic chains could help anchor the catalyst in specific microenvironments. |

| Asymmetric Variants | In chiral derivatives, provides a defined chiral pocket to control the stereochemistry. | The conformation of the heptyl chains could be part of the chiral environment. |

In-Depth Article on the Advanced Applications of this compound Cannot Be Generated Due to Lack of Specific Research Data

Following a comprehensive search of scientific literature and academic databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the advanced contexts of supramolecular catalysis, heterogeneous catalysis, and related mechanistic studies as requested.

The user's instructions specified a detailed article structured around the following advanced topics:

Future Directions and Emerging Research Areas for N,n Diheptylurea

Integration of N,N'-Diheptylurea in Hybrid and Multifunctional Material Systems

The integration of this compound into hybrid and multifunctional materials represents a promising frontier. Its inherent self-assembly properties, driven by hydrogen bonding between the urea (B33335) groups, make it an excellent candidate for creating structured composite materials at the molecular level.

Hybrid Organic-Inorganic Systems: Future research is expected to focus on combining this compound with inorganic nanoparticles, such as silica, titania, or gold nanoparticles. The urea moiety can act as a structure-directing agent, influencing the organization of the inorganic components and leading to novel materials with tailored optical, electronic, or catalytic properties. For instance, incorporating this compound into a silica matrix could result in porous materials with controlled pore sizes, suitable for applications in catalysis and separation.

Multifunctional Composites: The development of multifunctional composites incorporating this compound is another key research area. These materials could exhibit a combination of properties, such as self-healing, responsiveness to stimuli (e.g., temperature or light), and enhanced mechanical strength. For example, embedding this compound fibers within a polymer matrix could create a self-healing composite. Upon damage, the rupture of the fibers would release the urea molecules, which could then re-assemble and repair the crack. The table below outlines potential multifunctional applications.

| Application Area | Potential Function of this compound |

| Smart Coatings | Stimuli-responsive surface properties (e.g., wettability) |

| Drug Delivery | Controlled release matrices |

| Sensors | Detection of specific analytes through changes in self-assembly |

| Actuators | Shape-memory effects based on reversible gel-sol transitions |

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Characterization of Urea Assemblies

Understanding the dynamics of this compound self-assembly is crucial for controlling the properties of the resulting materials. The application of advanced spectroscopic and imaging techniques will enable real-time characterization of these processes, providing unprecedented insights into the molecular mechanisms at play.

Real-Time Spectroscopic Analysis: Techniques such as time-resolved Fourier-transform infrared (FTIR) spectroscopy and fluorescence spectroscopy can be employed to monitor the formation and breaking of hydrogen bonds during self-assembly and in response to external stimuli. This will allow researchers to study the kinetics of gelation and the dynamics of the supramolecular structures.

Advanced Imaging Techniques: High-resolution imaging techniques, including atomic force microscopy (AFM) and transmission electron microscopy (TEM), will be instrumental in visualizing the morphology of this compound assemblies in real time and with nanoscale resolution. Cryo-TEM, in particular, can provide snapshots of the self-assembly process in a near-native state. These techniques will reveal how factors like solvent, temperature, and concentration influence the formation of fibers, ribbons, and other supramolecular architectures.

Exploring this compound in Bio-Inspired and Biomimetic Systems

The self-assembling nature of this compound makes it a compelling building block for creating bio-inspired and biomimetic systems. These systems aim to mimic the structure and function of biological materials, opening up new possibilities in medicine and biotechnology.

Biomimetic Membranes: this compound can self-assemble into structures that resemble the lipid bilayers of cell membranes. These synthetic membranes could be used to study membrane transport processes or as platforms for biosensors. The ability to tune the properties of these membranes by modifying the urea structure offers a significant advantage over natural lipid systems.

Scaffolds for Tissue Engineering: The fibrous networks formed by this compound gels can serve as scaffolds for cell culture and tissue regeneration. These scaffolds can mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation. The biocompatibility and biodegradability of such urea-based materials will be a key focus of future research.

Sustainable and Scalable Production and Application of Urea Derivatives

The widespread application of this compound and other urea derivatives hinges on the development of sustainable and scalable production methods. Green chemistry principles are increasingly being applied to the synthesis of these compounds to minimize their environmental impact.

Green Synthesis Routes: Traditional methods for synthesizing ureas often involve hazardous reagents like phosgene. Future research will focus on developing greener alternatives, such as the direct carbonylation of amines with carbon dioxide, a renewable and non-toxic C1 source. Catalytic systems, including the use of metal salts of oxalates, are being explored to facilitate this reaction under milder conditions. researchgate.net The table below compares traditional and green synthesis methods for N,N'-dialkylureas.

| Synthesis Method | Reagents | Byproducts | Environmental Impact |

| Traditional (Phosgene-based) | Amine, Phosgene | HCl | High (toxic reagents, corrosive byproduct) |

| Green (CO2-based) | Amine, CO2, Catalyst | Water | Low (renewable C1 source, benign byproduct) |

Scalable Production: For industrial applications, it is crucial to develop scalable and cost-effective production processes. This includes optimizing reaction conditions, developing robust and recyclable catalysts, and designing efficient purification methods. The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of scalability and process control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.